molecular formula C25H24N2O3 B247882 Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone

Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone

Cat. No. B247882
M. Wt: 400.5 g/mol
InChI Key: MWXHHQHAEBKTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone, also known as BMS-378806, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.

Mechanism of Action

Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone acts as an inhibitor of beta-secretase, which is responsible for the cleavage of amyloid precursor protein (APP) to produce beta-amyloid peptides. By inhibiting this enzyme, Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone can reduce the production of beta-amyloid peptides and potentially slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for Alzheimer's disease, Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has also been shown to exhibit a range of other biological activities. It has been shown to inhibit the growth of cancer cells, as well as the replication of several viruses including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is its specificity for beta-secretase, which makes it a useful tool for studying the role of this enzyme in Alzheimer's disease and other neurological disorders. However, its potential as a therapeutic agent is limited by its poor solubility and bioavailability, which may make it difficult to deliver to the brain.

Future Directions

There are several potential future directions for research on Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone. One possibility is to develop more potent and selective inhibitors of beta-secretase that can be delivered to the brain more effectively. Another direction is to investigate the potential of Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone and its potential as a tool for studying beta-secretase and other biological processes.

Synthesis Methods

The synthesis of Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone involves several steps, including the reaction of 4-bromobiphenyl with 2-methoxybenzoyl chloride to form 4-(2-methoxybenzoyl)biphenyl. This intermediate is then reacted with piperazine to form the final product, Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone.

Scientific Research Applications

Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has been studied extensively for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer's disease. It has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid peptides that are known to accumulate in the brains of Alzheimer's patients.

properties

Product Name

Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C25H24N2O3/c1-30-23-10-6-5-9-22(23)25(29)27-17-15-26(16-18-27)24(28)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3

InChI Key

MWXHHQHAEBKTIR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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